2-Undecanol

Semiochemistry Pheromone research Integrated pest management

Select 2-Undecanol for its unique C11 chain-length specificity, which is scientifically proven to be the most potent fungicide among C6–C13 aliphatic alcohols. This compound is FEMA GRAS (3246) and offers a broad antimicrobial spectrum against bacteria, yeast, and mould. It is the evidence-supported choice for standardized antifungal assays and flavor formulations requiring precise sensory enhancement.

Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
CAS No. 113666-64-1
Cat. No. B040161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecanol
CAS113666-64-1
Synonyms2-undecanol
undecan-2-ol
Molecular FormulaC11H24O
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)O
InChIInChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3
InChIKeyXMUJIPOFTAHSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
0.197 mg/mL at 25 °C
insoluble in water;  soluble in alcohol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecanol CAS 113666-64-1 Procurement Guide: Chemical Identity and Baseline Specifications for Scientific Sourcing


2-Undecanol (CAS 113666-64-1; also registered under CAS 1653-30-1), systematically named undecan-2-ol, is a C11 secondary fatty alcohol belonging to the medium-chain fatty alcohol class . It possesses one chiral center and exists as a racemic mixture unless otherwise specified, with the (S)-enantiomer occurring naturally in various plant and insect semiochemical systems [1]. Key physicochemical properties relevant to procurement and formulation include a density of 0.828 g/mL at 25°C, a boiling point of 130–131°C at 28 mmHg, and a LogP of approximately 4.21–4.41, indicating pronounced lipophilicity and limited aqueous solubility (49.73 mg/L estimated) [2]. The compound is a clear colorless liquid with a mild fruity-waxy odor profile, widely utilized as a flavor and fragrance ingredient (FEMA No. 3246), a semiochemical reference standard, and an investigational biocontrol agent .

2-Undecanol Scientific Selection: Why Class-Level Analogs Cannot Be Interchanged


While 2-undecanol shares a C11 carbon backbone with its primary alcohol isomer (1-undecanol) and the corresponding ketone (2-undecanone), these structural variations produce functionally divergent properties that preclude generic substitution in research and industrial applications. The secondary alcohol configuration of 2-undecanol confers a distinct hydrophobicity profile (LogP 4.21–4.41) compared to 1-undecanol (LogP ~4.8), affecting membrane partitioning, volatility, and biological activity [1]. Critically, 2-undecanol demonstrates a unique dual-mode biocontrol mechanism—direct contact/fumigation nematicidal activity combined with induced plant root exudate modulation—that has not been documented for 1-undecanol or 2-undecanone [2]. In semiochemical applications, field studies confirm that racemic 2-undecanol does not enhance trap catches when added to ketone mixtures, indicating that its biological function is species- and context-specific and cannot be assumed interchangeable with structurally similar ketones [3]. These functional divergences underscore the necessity of compound-specific selection rather than class-level substitution.

2-Undecanol Head-to-Head Performance Data: Quantified Differentiation for Evidence-Based Procurement


2-Undecanol vs. 2-Undecanone and 2-Nonanone: Differential Field Trapping Efficacy in Lobiopa insularis Semiochemical Systems

In field trapping assays for the strawberry sap beetle Lobiopa insularis, the ternary mixture containing racemic 2-undecanol alongside 2-undecanone and 2-nonanone (Treatment T1) did not statistically differ in trap catches from the binary ketone mixture lacking 2-undecanol (Treatment T3). This indicates that racemic 2-undecanol does not positively influence or enhance aggregation behavior in this species, despite being a male-specific volatile emitted at 1.5 ng/insect/24h [1]. In contrast, the binary ketone mixture (2-undecanone + 2-nonanone) demonstrated significantly higher attractivity compared to 2-undecanone alone (T4) and control traps (T5), with catches comprising 59% males and 41% females [1].

Semiochemistry Pheromone research Integrated pest management

2-Undecanol Direct and Fumigation Nematicidal Activity: Quantified LC50 Values Against Meloidogyne incognita

2-Undecanol, identified as a volatile organic compound produced by Paenibacillus polymyxa KM2501-1, exhibits potent, multi-modal activity against the root-knot nematode Meloidogyne incognita in vitro. The compound demonstrates contact toxicity with an LC50 of 34.5 mg/L and fumigation toxicity with an LC50 of 191.6 mg/L [1]. Additionally, at 40 mg/L, 2-undecanol reduces nematode locomotion (head thrash frequency by 84.0%, body bend frequency by 97.0%) and at 80 mg/L inhibits egg hatching by 98.5% [1]. While direct comparator LC50 data for 1-undecanol or 2-undecanone against M. incognita under identical conditions are not available in the same study, 2-undecanone was previously excluded as a nematicide candidate in other systems due to emulsion formation issues in biphasic bioreactors [2], suggesting a distinct functional niche for 2-undecanol.

Agricultural biocontrol Nematology Microbial metabolites

2-Undecanol TRPA1 Receptor Agonist Activity: Quantified Potency Relative to Reference Agonist Allyl Isothiocyanate

2-Undecanol demonstrates agonist activity at the human TRPA1 (Transient Receptor Potential Ankyrin 1) receptor, a key chemosensory ion channel involved in pain, inflammation, and irritant detection. At a concentration of 1000 µM, 2-undecanol elicits an activity level of 16.0% relative to the reference full agonist allyl isothiocyanate (AITC) . This partial agonist profile contrasts with the activity of other fatty alcohols and related volatiles; for context, 2-undecanone (the corresponding ketone) has been reported to function as an insect repellent via distinct mechanisms, and its TRPA1 activity profile relative to AITC is not reported in the same dataset, preventing direct cross-compound potency ranking [1].

TRP channel pharmacology Sensory biology Chemesthesis

2-Undecanol Safety and Regulatory Clearance: RIFM 7-Endpoint Assessment vs. Read-Across Dependencies in Analog Safety Evaluations

The Research Institute for Fragrance Materials (RIFM) conducted a comprehensive safety assessment of 2-undecanol (CAS 1653-30-1) evaluating seven human health endpoints plus environmental safety. All seven endpoints were cleared using a combination of target-specific data, read-across to structurally related analogs (3-hexanol for genotoxicity; 2-octanol for repeated dose toxicity), and the Threshold of Toxicological Concern (TTC) approach [1]. The compound is classified as Cramer Class I (low toxicity potential) based on expert judgment. In contrast, the primary alcohol analog 1-undecanol has been evaluated in biphasic bioreactor studies where it was explicitly rejected as a partitioning solvent due to unfavorable emulsion formation, a property that may also impact formulation behavior and safety assessment considerations [2]. The estimated worldwide usage volume for 2-undecanol in fragrances is <0.1 metric ton per year, with a 95th percentile total systemic exposure of 0.000071 mg/kg/day, indicating minimal human exposure risk under current use patterns [1].

Fragrance safety Toxicology Regulatory compliance

2-Undecanol Optimal Application Scenarios: Evidence-Aligned Use Cases for Scientific and Industrial Procurement


Microbial-Derived Nematicide Development and Root-Knot Nematode Biocontrol Research

2-Undecanol is suitable as a lead compound or reference standard in agricultural biocontrol research targeting Meloidogyne incognita and related root-knot nematodes. Its validated multi-modal activity—contact toxicity (LC50 = 34.5 mg/L), fumigation toxicity (LC50 = 191.6 mg/L), locomotion inhibition (84.0–97.0% reduction at 40 mg/L), and ovicidal activity (98.5% egg hatch inhibition at 80 mg/L)—provides a quantitative benchmark for screening novel nematicidal candidates [1]. The compound's demonstrated ability to induce plant root exudate changes, including up-regulation of 10-undecenal (a secondary nematode attractant and toxicant), supports its use in studies investigating induced systemic resistance or plant-microbe-nematode tripartite interactions [1].

Semiochemical Reference Standard for Insect Behavioral Ecology and Pheromone Identification

2-Undecanol serves as an essential analytical reference standard for gas chromatography-mass spectrometry (GC-MS) identification and quantification of insect semiochemicals. It is a confirmed male-specific volatile component in Lobiopa insularis aggregation pheromone, emitted at 1.5 ng/insect/24h with an S:R enantiomeric ratio of 3.5:1 [2]. The compound is also documented as a flower-emitted volatile utilized by various Hymenoptera species as a pheromone component [3]. Researchers should note that racemic 2-undecanol does not enhance field trap catches when combined with ketone semiochemicals, indicating that procurement of enantiomerically pure or enantiomerically characterized material may be necessary for specific behavioral studies [2].

Flavor and Fragrance Formulation Requiring Documented Safety Clearance

2-Undecanol (FEMA No. 3246) is appropriate for use in flavor and fragrance formulations where a comprehensive, third-party safety assessment is a procurement prerequisite. The RIFM safety evaluation cleared all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety) using target data and read-across [4]. The compound exhibits a fruity-waxy odor profile with enhanced nutty and sweet notes at concentrations around 10 ppm, and its taste is characterized as more pleasant than its odor with subdued fatty notes . Usage levels up to 2.0% in fragrance concentrates are recommended, with a demonstrated substantivity of 82 hours at 100% concentration [5].

TRPA1 Channel Pharmacology and Chemosensory Irritation Mechanism Studies

2-Undecanol is a suitable tool compound for in vitro studies of TRPA1 receptor pharmacology where partial agonist activity is desired. With 16.0% activity relative to the full agonist allyl isothiocyanate (AITC) at 1000 µM, 2-undecanol provides a defined intermediate activation level useful for structure-activity relationship (SAR) studies of fatty alcohol chemesthesis or for investigating graded sensory irritation responses . Its established physicochemical properties (LogP 4.21–4.41; vapor pressure 0.00362–0.01 mm Hg at 20°C) facilitate controlled delivery in cellular or isolated tissue preparations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Undecanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.